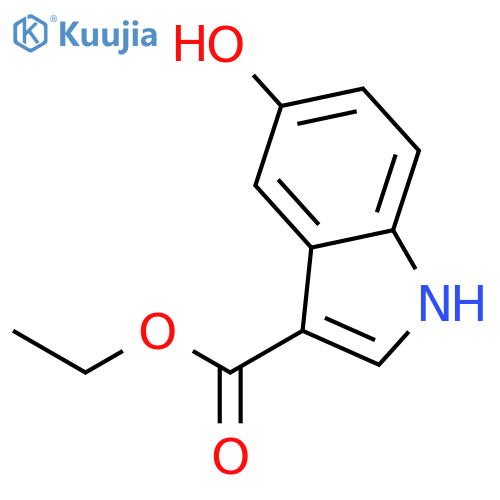Cas no 24370-69-2 (Ethyl 5-hydroxy-1H-indole-3-carboxylate)

24370-69-2 structure
商品名:Ethyl 5-hydroxy-1H-indole-3-carboxylate
CAS番号:24370-69-2
MF:C11H11NO3
メガワット:205.209943056107
MDL:MFCD11617111
CID:1040571
PubChem ID:53639643
Ethyl 5-hydroxy-1H-indole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-hydroxy-1H-indole-3-carboxylate
- 1H-INDOLE-3-CARBOXYLIC ACID,5-HYDROXY-,ETHYL ESTER
- 5-Hydroxy-1H-indole-3-carboxylic acid,ethyl ester
- 5-hydroxy-indole-3-carboxylic acid ethyl ester
- AK103929
- ANW-64344
- CTK8C0213
- KB-43374
- SureCN2050904
- F18266
- CS-0361593
- A877950
- 1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester
- ZAA37069
- Ethyl5-hydroxy-1H-indole-3-carboxylate
- 24370-69-2
- SCHEMBL2050904
- DTXSID40705587
-
- MDL: MFCD11617111
- インチ: InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-12-10-4-3-7(13)5-8(9)10/h3-6,12-13H,2H2,1H3
- InChIKey: AFDVGUDDOURIQR-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CNC2=C1C=C(C=C2)O
計算された属性
- せいみつぶんしりょう: 205.07393
- どういたいしつりょう: 205.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 62.3Ų
じっけんとくせい
- PSA: 62.32
Ethyl 5-hydroxy-1H-indole-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM146910-1g |
Ethyl 5-hydroxy-1H-indole-3-carboxylate |
24370-69-2 | 95% | 1g |
$729 | 2021-08-05 | |
| Ambeed | A445761-1g |
Ethyl 5-hydroxy-1H-indole-3-carboxylate |
24370-69-2 | 95+% | 1g |
$609.0 | 2024-04-20 | |
| eNovation Chemicals LLC | D516419-500mg |
1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester |
24370-69-2 | 95% | 500mg |
$518 | 2025-02-27 | |
| TRC | E945853-25mg |
Ethyl 5-hydroxy-1H-indole-3-carboxylate |
24370-69-2 | 25mg |
$ 185.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D516419-250mg |
1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester |
24370-69-2 | 95% | 250mg |
$348 | 2024-06-05 | |
| Chemenu | CM146910-1g |
Ethyl 5-hydroxy-1H-indole-3-carboxylate |
24370-69-2 | 95% | 1g |
$603 | 2024-07-28 | |
| Alichem | A199010071-1g |
Ethyl 5-hydroxy-1H-indole-3-carboxylate |
24370-69-2 | 95% | 1g |
$665.68 | 2023-09-02 | |
| TRC | E945853-2.5mg |
Ethyl 5-hydroxy-1H-indole-3-carboxylate |
24370-69-2 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D516419-250mg |
1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester |
24370-69-2 | 95% | 250mg |
$348 | 2025-02-27 | |
| eNovation Chemicals LLC | D516419-500mg |
1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester |
24370-69-2 | 95% | 500mg |
$518 | 2025-02-27 |
Ethyl 5-hydroxy-1H-indole-3-carboxylate 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
24370-69-2 (Ethyl 5-hydroxy-1H-indole-3-carboxylate) 関連製品
- 776-41-0(Ethyl indole-3-carboxylate)
- 6972-86-7(Ethyl 6-hydroxyquinoline-3-carboxylate)
- 927181-98-4(Ethyl 3-formyl-1H-indole-7-carboxylate)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:24370-69-2)Ethyl 5-hydroxy-1H-indole-3-carboxylate

清らかである:99%
はかる:1g
価格 ($):548.0